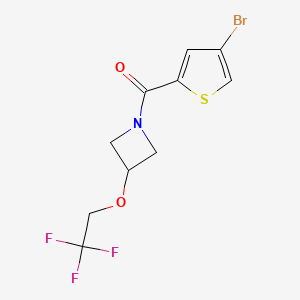![molecular formula C14H16F3NO2 B6425430 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one CAS No. 2034261-01-1](/img/structure/B6425430.png)
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a novel synthetic compound with a variety of potential applications in the scientific research field. This compound is a cyclic ether derivative of propanone, and it is a type of small molecule that can be used as a ligand in various experiments. The cyclic ether structure makes it an attractive choice for a wide range of studies due to its unique properties. In
科学的研究の応用
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has a variety of potential applications in scientific research. It has been used as a ligand in various experiments, including those involving the synthesis of novel compounds and the study of enzyme-substrate interactions. It has also been used as a catalyst in organic synthesis, as a precursor for other compounds, and as a reagent in the synthesis of other compounds. Additionally, this compound has been used as a model system for studying the effects of various environmental factors on cellular processes.
作用機序
The mechanism of action of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is not yet fully understood. However, it is believed that the cyclic ether structure of this compound allows it to interact with various biological molecules in a unique way. It is thought that this compound can bind to enzymes, receptors, and other molecules, thus altering their activity or function. Additionally, this compound may act as a catalyst in certain reactions, allowing for the formation of new compounds or the alteration of existing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one are not yet fully understood. However, it is believed that this compound can interact with various biological molecules in a unique way, thus altering their activity or function. Additionally, this compound has been shown to have an effect on the regulation of gene expression, which could potentially lead to the development of new therapies for various diseases.
実験室実験の利点と制限
The advantages of using 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one in laboratory experiments include its unique cyclic ether structure, which allows it to interact with various biological molecules in a unique way. Additionally, this compound is relatively stable in solution and can be easily synthesized using various methods.
The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. Additionally, this compound may interact with other biological molecules in a way that is not yet fully understood, which could potentially lead to unexpected results.
将来の方向性
The future directions of 3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one could include further research into its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of new compounds or the development of novel therapies for various diseases. Finally, further research could be done to explore the mechanism of action of this compound, which could lead to a better understanding of how it interacts with various biological molecules.
合成法
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can be synthesized by a variety of methods. The most common method is a Wittig olefination reaction, which involves the reaction of a Wittig reagent (a phosphorane) and an alkyne in the presence of a base. This reaction produces a cyclic ether with the desired structure. Other methods of synthesis include the reaction of a Grignard reagent with an aldehyde, the reaction of an alkyl halide with a Grignard reagent, and the reaction of an alkyl halide with an alkoxide.
特性
IUPAC Name |
3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)10-20-12-8-18(9-12)13(19)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMHANVGMILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)
![3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B6425355.png)
![2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425361.png)

![5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6425382.png)
![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)
![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)

![2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6425451.png)
![1-(4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6425458.png)